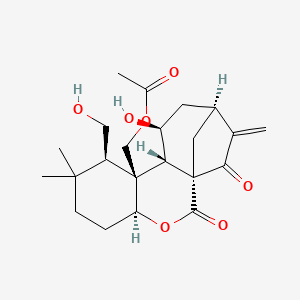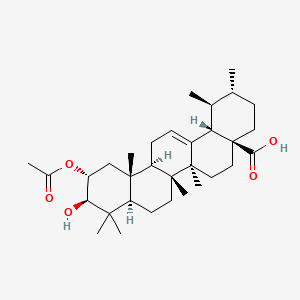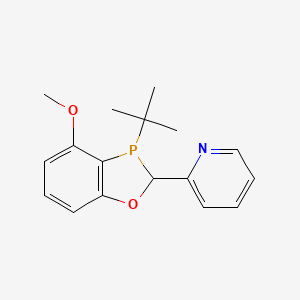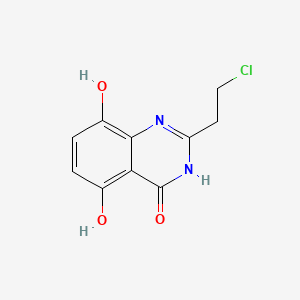
2,3-Pentanedione,1-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Pentanedione,1-bromo- is an organic compound that belongs to the class of alpha-bromoketones It is a derivative of 2,3-pentanedione, where one of the hydrogen atoms is replaced by a bromine atom
Synthetic Routes and Reaction Conditions:
Bromination of 2,3-Pentanedione: The most common method for preparing 2,3-Pentanedione,1-bromo- involves the bromination of 2,3-pentanedione. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 2,3-Pentanedione,1-bromo- can be achieved through continuous flow processes where 2,3-pentanedione is reacted with bromine in a controlled environment. This method ensures high yield and purity of the product.
Types of Reactions:
Substitution Reactions: 2,3-Pentanedione,1-bromo- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of 2,3-Pentanedione,1-bromo- can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions, amines, thiols; polar solvents like water or alcohols.
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.
Major Products Formed:
Substitution: Corresponding substituted ketones or alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2,3-Pentanedione,1-bromo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification due to its reactivity with nucleophilic sites in biomolecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Industrial Applications: The compound is used in the production of flavors and fragrances, as well as in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,3-Pentanedione,1-bromo- involves its reactivity with nucleophilic sites in molecules. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify proteins, enzymes, and other biomolecules by forming covalent bonds with nucleophilic residues such as cysteine, serine, or lysine.
Vergleich Mit ähnlichen Verbindungen
2,3-Pentanedione: The parent compound without the bromine atom. It is less reactive compared to 2,3-Pentanedione,1-bromo-.
2-Bromo-3-pentanone: Another brominated derivative with the bromine atom at a different position. It has different reactivity and applications.
1-Bromo-2,3-butanedione: A similar compound with a different carbon chain length. It has distinct chemical properties and uses.
Uniqueness: 2,3-Pentanedione,1-bromo- is unique due to its specific reactivity profile, which makes it suitable for targeted chemical modifications in organic synthesis and biological studies. Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, adds to its versatility as a chemical reagent.
Eigenschaften
Molekularformel |
C5H7BrO2 |
|---|---|
Molekulargewicht |
179.01 g/mol |
IUPAC-Name |
1-bromopentane-2,3-dione |
InChI |
InChI=1S/C5H7BrO2/c1-2-4(7)5(8)3-6/h2-3H2,1H3 |
InChI-Schlüssel |
KCPZXQJOPZIONM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)

![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)








![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)

